molecular formula C20H22F2N4O2 B11002688 N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B11002688
M. Wt: 388.4 g/mol
InChI Key: OMIKNOLMDKOKLC-UHFFFAOYSA-N
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Description

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dibromobutane with ethylenediamine under basic conditions to form piperazine.

    Introduction of the fluorobenzyl group: The piperazine is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group.

    Formation of the carboxamide: The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or fluorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl and phenyl groups can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
  • N-{2-[(2-Fluorobenzyl)amino]-2-oxo-1-phenylethyl}-2-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide

Uniqueness

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both fluorobenzyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance its stability, binding affinity, and selectivity compared to similar compounds.

Properties

Molecular Formula

C20H22F2N4O2

Molecular Weight

388.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22F2N4O2/c21-16-5-7-17(8-6-16)25-9-11-26(12-10-25)20(28)24-14-19(27)23-13-15-3-1-2-4-18(15)22/h1-8H,9-14H2,(H,23,27)(H,24,28)

InChI Key

OMIKNOLMDKOKLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=CC=C3F

Origin of Product

United States

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